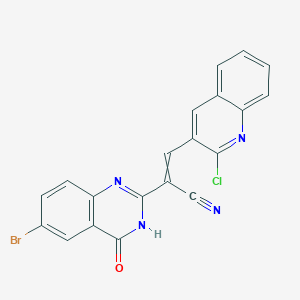
2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-chloroquinolin-3-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-chloroquinolin-3-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C20H10BrClN4O and its molecular weight is 437.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-chloroquinolin-3-yl)prop-2-enenitrile is a synthetic derivative belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential.
The chemical structure of the compound can be described as follows:
| Property | Value |
|---|---|
| Chemical Formula | C15H10BrClN2O |
| Molecular Weight | 360.61 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
Antiviral Activity
Research has indicated that compounds related to quinazolinones exhibit significant antiviral properties. For instance, studies have shown that derivatives with similar structures demonstrate activity against various viruses, including Herpes simplex and HIV. The mechanism often involves interference with viral replication processes.
A notable study synthesized a series of 6-bromo-substituted quinazolinones and tested their antiviral efficacy. One compound demonstrated a minimum inhibitory concentration (MIC) of 1.92 µg/ml against vaccinia virus, suggesting that structural modifications in quinazolinones can enhance antiviral potency .
Anticancer Activity
The anticancer potential of quinazolinone derivatives has been extensively investigated. Some studies have reported that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds with a similar framework have shown effectiveness against breast cancer and leukemia cell lines.
For example, a study evaluating the COX-2 inhibitory activity of quinazolinone derivatives found that certain modifications led to significant inhibition of COX-2, an enzyme often overexpressed in cancer tissues . This suggests that the compound may also exhibit anticancer properties through COX inhibition.
Case Study 1: Antiviral Screening
In a study focused on the antiviral activities of various quinazolinone derivatives, one compound exhibited promising results against multiple strains of Herpes simplex virus. The study employed E(6)SM cell cultures to assess cytotoxicity and antiviral efficacy, revealing that structural modifications could lead to enhanced antiviral activity .
Case Study 2: Anticancer Evaluation
Another investigation assessed the cytotoxic effects of related quinazolinone derivatives on human cancer cell lines. The results indicated that specific substitutions on the quinazolinone core significantly increased cytotoxicity against breast cancer cells, with IC50 values indicating potent activity .
The biological activities of this compound may involve several mechanisms:
- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit viral enzymes critical for replication.
- Induction of Apoptosis : Quinazolinone derivatives can trigger programmed cell death in cancer cells.
- COX Inhibition : By inhibiting COX enzymes, these compounds may reduce inflammation and tumor growth.
特性
IUPAC Name |
2-(6-bromo-4-oxo-3H-quinazolin-2-yl)-3-(2-chloroquinolin-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10BrClN4O/c21-14-5-6-17-15(9-14)20(27)26-19(25-17)13(10-23)8-12-7-11-3-1-2-4-16(11)24-18(12)22/h1-9H,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYOFAQMEGUDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=C(C#N)C3=NC4=C(C=C(C=C4)Br)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














